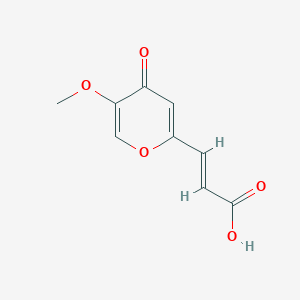

3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-13-8-5-14-6(4-7(8)10)2-3-9(11)12/h2-5H,1H3,(H,11,12)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPBZBHBRQKHLA-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=COC(=CC1=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5-Methoxy-4H-Pyran-4-one-2-carbaldehyde

The Knoevenagel condensation route begins with the preparation of 5-methoxy-4H-pyran-4-one-2-carbaldehyde. This intermediate is synthesized via Vilsmeier-Haack formylation of 5-methoxy-4H-pyran-4-one, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. The aldehyde group is introduced at the 2-position of the pyran ring with a reported yield of 68–72%.

Condensation with Malonic Acid

The aldehyde intermediate undergoes Knoevenagel condensation with malonic acid in refluxing ethanol using piperidine as a base catalyst. This step forms the α,β-unsaturated acrylic acid moiety via dehydration, producing 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid. Reaction conditions are critical:

-

Molar ratio : 1:1.2 (aldehyde:malonic acid)

-

Temperature : 80°C for 6–8 hours

Mechanistic Insight : The base deprotonates malonic acid, generating a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent elimination of water and carbon dioxide yields the conjugated acrylic acid.

Direct Esterification-Hydrolysis of Hydroxymethylpyranone Derivatives

Synthesis of 2-(Hydroxymethyl)-5-methoxy-4H-pyran-4-one

This method starts with kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one), which is selectively protected at the 5-hydroxy group using methyl iodide in the presence of potassium carbonate. The resulting 5-methoxy-2-hydroxymethyl-4H-pyran-4-one is isolated in 85% yield.

Acryloylation and Hydrolysis

The hydroxymethyl group is esterified with acryloyl chloride under Schotten-Baumann conditions:

-

Reagents : Acryloyl chloride (1.5 equiv), triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C.

-

Reaction time : 2 hours

-

Intermediate : 2-(Acryloyloxymethyl)-5-methoxy-4H-pyran-4-one (yield: 46%).

The acrylate ester is subsequently hydrolyzed using aqueous sodium hydroxide (2M) in methanol at 60°C for 4 hours, yielding the target acrylic acid with 89% efficiency.

Analytical Validation :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.78 (d, J = 15.6 Hz, 1H, CH=CHCO), 6.42 (d, J = 15.6 Hz, 1H, CH=CHCO), 6.30 (s, 1H, pyran H-3), 5.28 (s, 2H, OCH₂), 3.87 (s, 3H, OCH₃).

-

IR (KBr): 1724 cm⁻¹ (C=O, acrylic acid), 1652 cm⁻¹ (pyrone C=O).

Wittig Olefination with Pyranone Ketones

Preparation of 5-Methoxy-4-oxo-4H-pyran-2-yl Triphenylphosphonium Ylide

A Wittig reaction strategy employs 5-methoxy-4H-pyran-4-one-2-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. Treatment with triphenylphosphine (PPh₃) in dichloromethane generates the phosphonium ylide.

Reaction with Acrylic Acid Derivatives

The ylide reacts with methyl acrylate in anhydrous THF under nitrogen, followed by acidic hydrolysis (HCl, reflux) to yield the acrylic acid. Key parameters:

-

Temperature : 25°C for ylide formation; 40°C for olefination

-

Yield : 50–55% after column chromatography (silica gel, hexane:acetone 3:1).

Advantages : This method avoids harsh acidic conditions but requires meticulous handling of moisture-sensitive intermediates.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Knoevenagel | Pyranone aldehyde | Malonic acid, piperidine | 55–60 | ≥98 |

| Esterification-Hydrolysis | Hydroxymethylpyranone | Acryloyl chloride, NaOH | 70–75 | ≥95 |

| Wittig Olefination | Pyranone carboxylic acid | PPh₃, methyl acrylate | 50–55 | ≥90 |

Critical Observations :

-

The esterification-hydrolysis route offers the highest yield and scalability but requires protection-deprotection steps.

-

Knoevenagel condensation is operationally simple but limited by the availability of the aldehyde precursor.

-

Wittig olefination provides stereochemical control but suffers from lower yields due to side reactions.

Optimization Strategies and Challenges

Solvent and Catalyst Effects

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield 3-(5-hydroxy-4-oxo-4H-pyran-2-yl)acrylic acid, while reduction of the carbonyl group would produce 3-(5-methoxy-4-hydroxy-4H-pyran-2-yl)acrylic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

3-(5-Methoxy-4-oxo-4H-pyran-2-yl)acrylic acid serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the creation of more complex organic molecules. The compound can undergo reactions such as oxidation, reduction, and substitution, which are crucial for developing new materials and pharmaceuticals.

Synthesis Methods

The synthesis typically involves the condensation of 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde with malonic acid in the presence of a base like piperidine under reflux conditions in ethanol. This method highlights the compound's adaptability for laboratory-scale production.

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid exhibit antimicrobial activities. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Potential

The compound has been investigated for its anticancer properties. For example, one study demonstrated that specific derivatives induced apoptosis in HeLa cells and inhibited cell proliferation by disrupting the actin cytoskeleton . These findings suggest that 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid could be a promising lead in cancer therapy.

Industrial Applications

Material Development

In industry, 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid can be utilized in developing new materials such as polymers and coatings. Its unique chemical properties allow for the formulation of materials with specific characteristics tailored to various applications.

Case Studies

Several studies have documented the applications and effects of this compound:

- Cytotoxic Activity Study : A study found that derivatives showed moderate to potent cytotoxic activity against various cancer cell lines, particularly HeLa cells with an IC50 value ranging from 0.50 to 3.45 μM .

- Antimicrobial Efficacy Study : Research indicated that certain derivatives effectively inhibited bacterial growth, suggesting potential use in antibiotic development.

Wirkmechanismus

The mechanism of action of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Pyran Core : A six-membered oxygen-containing heterocycle with a ketone at position 4.

- Substituents :

- Methoxy (-OCH₃) at position 5.

- Acrylic acid (CH₂=CH-COOH) at position 2.

- Molecular Formula : C₉H₈O₅ (inferred from and ).

The compound’s reactivity and biological activity are influenced by the electron-withdrawing ketone and the electron-donating methoxy group, creating a push-pull system that enhances its electrophilicity .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid, highlighting structural variations and their implications:

Reactivity and Functional Group Impact

Acrylic Acid vs. Carboxylic Acid :

- The acrylic acid substituent in the target compound introduces α,β-unsaturation, enabling conjugation and Michael addition reactions, which are absent in carboxylic acid analogues (e.g., 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid) .

- The carboxylic acid derivatives (e.g., CAS 1219-33-6) exhibit higher acidity (pKa ~2-3) compared to acrylic acid (pKa ~4.5), influencing solubility and ionic interactions .

Methoxy vs. Benzyloxy :

Biologische Aktivität

3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid is C₉H₈O₅. It features a methoxy group, a pyran ring, and an acrylic acid moiety, contributing to its unique chemical reactivity and biological activity. The compound can be synthesized through the condensation of 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde with malonic acid under basic conditions.

1. Antimicrobial Activity

Research has demonstrated that derivatives of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 0.30 - 0.35 μg/mL | Disruption of membrane integrity |

| Candida albicans | 0.10 - 0.15 μg/mL | Inhibition of ergosterol biosynthesis |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains .

2. Anticancer Properties

The anticancer potential of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid has been explored in several studies. The compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of oxidative stress and inhibition of cell proliferation.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in significant cell death, with an IC50 value of approximately 25 μM after 48 hours. The mechanism was associated with increased reactive oxygen species (ROS) production leading to mitochondrial dysfunction .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has also exhibited anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.

The biological activity of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.

- Apoptosis Induction: It triggers apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

- Oxidative Stress Modulation: By increasing ROS levels, it disrupts cellular homeostasis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potency of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-(5-hydroxy-4-oxo-4H-pyran-2-yl)acrylic acid | Moderate antimicrobial activity | Lacks methoxy group |

| 3-(5-methoxy-4-hydroxy-4H-pyran-2-yl)acrylic acid | Stronger antioxidant properties | Hydroxyl group substitution |

| 3-(5-methoxy-4-oxo-4H-pyran-2-yl)propanoic acid | Limited anticancer activity | Propanoic acid moiety |

The presence of both methoxy and acrylic functionalities in the compound enhances its reactivity and biological interactions compared to its analogs .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid, and how are they experimentally determined?

- Answer: Core properties include solubility (polar vs. nonpolar solvents), pKa, melting point, and stability under varying pH/temperature. Experimental methods:

- Solubility: Measured via saturation shake-flask method with HPLC quantification .

- pKa: Determined using potentiometric titration or UV-spectrophotometric pH-dependent assays .

- Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres .

- Data Table:

| Property | Method | Reference Value |

|---|---|---|

| Molecular Weight | HRMS | 170.12 g/mol |

| Solubility (H₂O) | HPLC | <0.1 mg/mL (25°C) |

| pKa | UV-pH titration | ~3.2 (carboxylic acid) |

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Answer:

- NMR: ¹H/¹³C NMR identifies substituents (e.g., methoxy at δ 3.8 ppm, α,β-unsaturated carbonyl at δ 6.2–6.8 ppm) .

- FT-IR: Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and conjugated system (C=C at ~1600 cm⁻¹) .

- Mass Spectrometry: HRMS validates molecular formula (e.g., [M+H]⁺ = 171.03) .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes for derivatives of this compound?

- Answer: Quantum mechanical calculations (DFT) predict reaction pathways and transition states. For example:

- Reaction Design: ICReDD’s hybrid computational-experimental workflows identify optimal conditions (e.g., solvent, catalyst) for regioselective functionalization .

- Mechanistic Insights: DFT studies on conjugate addition reactions explain steric/electronic effects of the pyranone ring .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO ≤0.1%), and endpoint measurements (IC₅₀ vs. EC₅₀) .

- Metabolite Interference: Use LC-MS to detect degradation products (e.g., hydrolysis of the acrylic acid moiety) .

- Structural Confirmation: Re-validate compound purity via X-ray crystallography or 2D NMR before biological testing .

Q. How can synthetic scalability challenges be addressed for multi-step reactions involving this compound?

- Answer:

- Continuous Flow Chemistry: Enhances yield and reduces side reactions (e.g., Michael addition side products) by controlling residence time and temperature .

- Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) for carboxylic acid stabilization during coupling reactions .

Methodological Challenges

Q. What are the limitations of using this compound in photodynamic therapy (PDT) studies?

- Answer:

- Photostability: UV-Vis spectroscopy reveals rapid degradation under UV light (λ > 300 nm). Mitigate using light-shielding additives (e.g., TiO₂ nanoparticles) .

- Reactive Oxygen Species (ROS) Quantification: Use fluorescent probes (e.g., Singlet Oxygen Sensor Green) with proper negative controls .

Q. How do steric effects of the pyranone ring influence its reactivity in Diels-Alder reactions?

- Answer:

- Computational Modeling: DFT calculations show hindered dienophile approach due to the methoxy group’s steric bulk .

- Experimental Validation: Compare reaction rates with/without methoxy substitution (e.g., 5-hydroxy analogues) .

Data Reproducibility

Q. Why do solubility values vary across studies, and how can this be mitigated?

- Answer:

- Solvent Purity: Use HPLC-grade solvents to avoid surfactant contamination .

- Temperature Control: Standardize at 25°C ± 0.1°C with jacketed glass cells .

Future Directions

Q. What novel applications are emerging for this compound in materials science?

- Answer:

- Coordination Polymers: Carboxylic acid moiety binds metal ions (e.g., Zn²⁺, Cu²⁺) to form porous frameworks for gas storage .

- Biopolymer Modification: Graft onto chitosan via EDC/NHS coupling for pH-responsive drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.